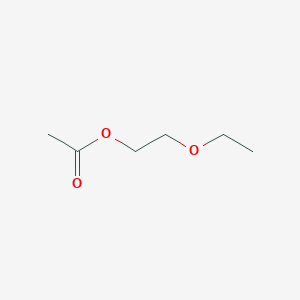

2-Ethoxyethyl acetate

Cat. No. B089778

Key on ui cas rn:

111-15-9

M. Wt: 132.16 g/mol

InChI Key: SVONRAPFKPVNKG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05419995

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g 97 percent pure 2,6-bis(hydroxy-methyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C. 32 6 g of 36 9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresolformaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.

[Compound]

Name

32

Quantity

6 g

Type

reactant

Reaction Step Three

[Compound]

Name

36

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[OH:9][CH2:10]C1C(O)=C(CO)C=C(C)C=1.O.O.C(O)(=O)C(O)=O.CCOCCOC(C)=O.C=O>O>[C:1]1([CH:10]=[O:9])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[OH:7] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

519 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC=C1O)C

|

|

Name

|

|

|

Quantity

|

538.2 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CC(=CC(=C1O)CO)C

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.C(C(=O)O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCCOC(=O)C

|

Step Three

[Compound]

|

Name

|

32

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

36

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

in a solvent mixture of 40 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forming the alternating copolymer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At 102° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1(C(=CC=CC1O)C)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |